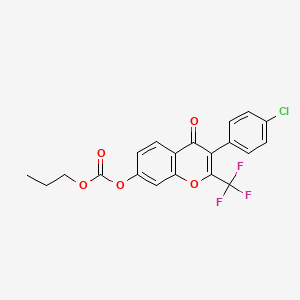![molecular formula C21H14ClN3O2S B11651988 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B11651988.png)
4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]ベンザミドは、ベンゾオキサゾール誘導体の一種である複雑な有機化合物です。ベンゾオキサゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、ベンゾオキサゾール環がフェニル基とベンザミド部分と融合しているため、さまざまな科学研究用途に関心を集める分子です。
準備方法
合成経路および反応条件
4-クロロ-N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]ベンザミドの合成は、一般的に以下の手順を含みます。
ベンゾオキサゾール環の形成: ベンゾオキサゾール環は、2-アミノフェノールと適切なアルデヒドまたはカルボン酸誘導体を酸性または塩基性条件下で反応させることによって合成できます。一般的な触媒には、硫酸またはリン酸が含まれます。
フェニル基の導入: フェニル基は、求電子置換反応によって導入されます。多くの場合、ハロゲン化フェニルとアルミニウムクロリドなどのルイス酸触媒が使用されます。
ベンザミド部分の形成: ベンザミド部分は、ベンゾオキサゾール誘導体をトリエチルアミンなどの塩基の存在下で4-クロロベンゾイルクロリドと反応させることによって形成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、大規模合成に最適化されます。これには、連続フローリアクター、自動合成システム、および高スループットスクリーニングの使用が含まれ、高い収率と純度が確保されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にカルバモチオイル基の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、ニトロ基(存在する場合)またはベンザミド部分を標的にし、それらをアミンまたはアルコールに変換します。
置換: 求電子および求核置換反応は、芳香環で起こり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化物、ニトリル、および酸性または塩基性条件下でのさまざまな求核剤。
主な生成物
スルホキシドとスルホン: 酸化反応から。
アミンとアルコール: 還元反応から。
官能基化芳香族化合物: 置換反応から。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな修飾が可能となり、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究では、4-クロロ-N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]ベンザミドは、その抗菌および抗がんの可能性について研究されています。 ベンゾオキサゾール誘導体は、さまざまな細菌および真菌株、ならびに癌細胞株に対して活性を示しています .
医学
医学的に、この化合物は、治療薬としての可能性を探求されています。 生物学的標的に対する相互作用能力により、特に感染症や癌の治療における薬物開発の候補となっています .
産業
産業セクターでは、この化合物は、ポリマーや染料などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is studied for its potential antimicrobial and anticancer properties. Benzoxazole derivatives have shown activity against a range of bacterial and fungal strains, as well as cancer cell lines .
Medicine
Medicinally, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
4-クロロ-N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]ベンザミドの作用機序は、さまざまな分子標的との相互作用を含みます。ベンゾオキサゾール環はDNAにインターカレーションし、複製と転写のプロセスを阻害する可能性があります。カルバモチオイル基は、タンパク質のチオール基と共有結合を形成し、その機能を阻害する可能性があります。これらの相互作用により、化合物の抗菌および抗がん効果がもたらされます。
類似化合物との比較
類似化合物
ベンゾオキサゾール: 親化合物で、幅広い生物活性を有しています。
2-フェニルベンゾオキサゾール: 類似の構造ですが、カルバモチオイル基とベンザミド基がありません。
4-クロロベンザミド: ベンザミド部分を含みますが、ベンゾオキサゾール環がありません。
独自性
4-クロロ-N-[(2-フェニル-1,3-ベンゾオキサゾール-5-イル)カルバモチオイル]ベンザミドは、その組み合わせた構造的特徴により、一連の異なる化学的および生物学的特性を付与し、ユニークです。
特性
分子式 |
C21H14ClN3O2S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28) |
InChIキー |
UKDARBDOGAZOGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)


![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651961.png)
![3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11651966.png)
![4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11651972.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11651994.png)
![(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652005.png)
